Tumor-Initiating Activity in Mouse Skin: 11-OH-BaP vs. 2-OH-BaP and Parent BaP
In a two-stage mouse skin tumorigenesis assay using CD-1 mice with topical application followed by twice-weekly promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA), 11-OH-BaP exhibited a papilloma yield of 2.8 per mouse after 30 weeks, compared with 8.5 for 2-OH-BaP and 8.4 for the parent BaP—representing a 3.0-fold and 3.0-fold lower tumor burden, respectively [1]. The latency period before the first tumor appeared was extended to 7 weeks for 11-OH-BaP, versus 5 weeks for both BaP and 2-OH-BaP. The time required for 50% of animals to develop tumors was 15 weeks for both 11-OH-BaP and 2-OH-BaP, compared with 13 weeks for BaP [1]. The remaining ten isomers (1-, 3-, 4-, 5-, 6-, 7-, 8-, 9-, 10-, and 12-OH-BaP) each demonstrated less than 5% of the tumor-initiating activity of BaP when expressed as papillomas per mouse [1].
| Evidence Dimension | Skin tumor-initiating activity (papillomas per mouse at 30 weeks of TPA promotion) |
|---|---|
| Target Compound Data | 2.8 papillomas per mouse; 7-week latency to first tumor; 15 weeks to 50% tumor incidence |
| Comparator Or Baseline | 2-OH-BaP: 8.5 papillomas/mouse, 5-week latency, 15 weeks to 50% incidence; BaP: 8.4 papillomas/mouse, 5-week latency, 13 weeks to 50% incidence; other 10 isomers: <5% of BaP activity |
| Quantified Difference | 3.0-fold lower papilloma yield vs. 2-OH-BaP and BaP; 2-week longer latency vs. BaP and 2-OH-BaP; 2-week longer time to 50% tumor incidence vs. BaP |
| Conditions | CD-1 mouse skin, two-stage tumorigenesis protocol; topical initiation dose of 0.4 μmol, TPA promotion twice weekly for 30 weeks; data expressed as papillomas per mouse |
Why This Matters
11-OH-BaP is the only isomer that provides a defined intermediate tumor-initiating potency between the strong initiators (BaP, 2-OH-BaP) and the essentially inactive majority, making it an indispensable reference compound for calibrating PAH carcinogenicity SAR models and for use as a positive control of intermediate strength in mechanistic carcinogenesis studies.
- [1] Slaga TJ, Bracken WM, Dresner S, Levin W, Yagi H, Jerina DM, Conney AH. Skin tumor-initiating activities of the twelve isomeric phenols of benzo(a)pyrene. Cancer Research. 1978 Mar;38(3):678-681. PMID: 626971. View Source
